molecular formula C3H9B B1581522 Trimethylborane CAS No. 593-90-8

Trimethylborane

Cat. No.: B1581522
CAS No.: 593-90-8
M. Wt: 55.92 g/mol
InChI Key: WXRGABKACDFXMG-UHFFFAOYSA-N
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Description

Trimethylborane is a chemical compound with the formula B(CH₃)₃. It is a colorless gas or liquid that is highly reactive and pyrophoric, meaning it can spontaneously ignite in air. This compound is known for its strong Lewis acid properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylborane can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the reaction of boron trichloride with dimethylzinc due to its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neutron Counting

One of the notable applications of trimethylborane is in neutron detection. Due to its high purity requirements, TMB serves as an effective neutron counter in nuclear physics experiments. Its ability to capture neutrons makes it valuable for research facilities focusing on nuclear science and radiation detection .

Chemical Vapor Deposition (CVD)

This compound is utilized in chemical vapor deposition processes where boron and carbon need to be deposited simultaneously. This application is particularly relevant in the semiconductor industry for creating boron-doped materials, which are crucial for electronic devices .

Boron Chemistry Studies

TMB has been extensively studied for its reactivity and interaction with other compounds. Research has shown that it can react with diborane to form methyldiborane and dimethyldiborane, which are important intermediates in boron chemistry . Additionally, it has been used in the synthesis of various organoboron compounds that have applications in organic synthesis.

Thermochemical Investigations

This compound has been involved in numerous thermochemical studies, including measurements of heats of combustion and formation. These studies provide essential data for understanding the energy dynamics of boron-containing compounds . For instance, experiments have determined the heat of combustion for TMB to be approximately -714.80 kcal/mole, which is critical for applications in calorimetry and thermodynamics .

Magnetic Resonance Studies

Proton magnetic resonance (NMR) studies have been conducted on trimethylamine-trimethylborane complexes to understand molecular motions and interactions at varying temperatures. Such studies reveal insights into the dynamics of molecular reorientation and activation energies associated with these processes .

Synthesis of Organoboron Compounds

In industrial settings, this compound is used as a precursor for synthesizing various organoboron compounds, which are valuable in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in cross-coupling reactions that are fundamental in organic synthesis .

Flame Retardants

Due to its boron content, TMB can be incorporated into formulations as a flame retardant additive. Boron compounds are known for their ability to enhance fire resistance in materials, making TMB useful in developing safer products .

Case Studies and Research Findings

Application AreaStudy/ReferenceKey Findings
Neutron CountingNIST Research Publications TMB used effectively as a neutron counter
CVD ProcessesChemical Vapor Deposition Studies Effective for boron-carbon deposition
Thermochemical AnalysisHeats of Combustion Studies ΔHc° = -714.80 kcal/mole
Magnetic ResonanceProton NMR Studies Insights into molecular dynamics

Biological Activity

Trimethylborane (TMB), with the chemical formula B(CH₃)₃, is a pyrophoric organoboron compound known for its strong Lewis acid properties and significant biological activity. This article explores the biological implications of TMB, including its interactions with biological systems, potential therapeutic applications, and associated risks.

TMB is a colorless liquid that is highly reactive, particularly with water and air, leading to spontaneous ignition under certain conditions. It has a boiling point of -20.2 °C and a melting point of -161.5 °C . The compound is notable for its ability to form adducts with various Lewis bases, including ammonia and trimethylamine, which enhances its reactivity in organic synthesis .

Toxicity and Safety

TMB is classified as a toxic substance due to its pyrophoric nature and potential health hazards. Exposure can lead to respiratory issues, skin irritation, and other health concerns. Safety protocols must be strictly followed when handling TMB to minimize risks .

Interaction with Biological Systems

Research indicates that TMB can influence cellular mechanisms through its reactivity with biological molecules. For instance, it has been shown to interact with amino acids and proteins, potentially affecting their structure and function. The compound's ability to form complexes may also play a role in modulating biochemical pathways .

Case Studies

  • Cellular Toxicity Studies : A study investigated the effects of TMB on HeLa cells, revealing that exposure led to increased levels of oxidative stress markers. The study concluded that TMB could induce cytotoxic effects through reactive oxygen species (ROS) generation .
  • Adduct Formation : Research on the trimethylamine-TMB complex demonstrated that this interaction could be utilized in organic synthesis as a versatile reagent for reducing carbonyl groups . This highlights TMB's potential utility in medicinal chemistry.

Summary of Key Findings

  • Reactivity : TMB reacts vigorously with water, producing boric acid and methane, which can disrupt cellular environments if not properly managed .
  • Biological Implications : Its reactivity with biological molecules suggests potential applications in drug development but also raises concerns regarding toxicity .
  • Therapeutic Potential : While primarily studied for its chemical properties, TMB's interactions with biological systems may open avenues for therapeutic applications in targeted drug delivery or as a reagent in biochemical assays .

Data Tables

PropertyValue
Molecular FormulaB(CH₃)₃
Boiling Point-20.2 °C
Melting Point-161.5 °C
Density (liquid)0.625 g/cm³
Heat of Formation-34.47 kcal/mol
Biological ActivityObservations
CytotoxicityInduces oxidative stress
Interaction with ProteinsAlters protein structure
Adduct FormationForms stable complexes with amines

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing trimethylborane in laboratory settings?

this compound synthesis typically involves Grignard reagent reactions with boron halides (e.g., BCl₃) under inert conditions. Characterization relies on ¹¹B and ¹³C NMR spectroscopy to confirm boron coordination and hyperconjugative effects, supported by DFT calculations (B3LYP/6-311+g(d,p)) to validate experimental coupling constants like ¹J(¹³C,¹¹B) . Gas-phase thermodynamic data (enthalpy of formation: −124.3 kJ/mol) are critical for validating synthetic conditions .

Q. How do safety protocols for this compound differ from other trialkylboranes in experimental workflows?

this compound, classified as a flammable solid (GHS Category 1) , requires strict inert-atmosphere handling (e.g., gloveboxes) to prevent pyrophoric reactions. Unlike bulkier trialkylboranes, its volatility demands specialized ventilation and respiratory protection during synthesis . Comparative safety data for triethylborane or triphenylborane are often extrapolated from analogous protocols .

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound derivatives?

¹¹B NMR is primary for assessing boron coordination geometry, while ¹³C NMR identifies hyperconjugation via ¹J(¹³C,¹³C) coupling constants. For example, in 1-boraadamantane derivatives, discrepancies between experimental and DFT-calculated coupling constants highlight hyperconjugative interactions from adjacent C–C σ bonds . IR spectroscopy complements these by detecting B–C stretching modes (~1,200 cm⁻¹) .

Advanced Research Questions

Q. How can hyperconjugation in this compound be quantified experimentally and theoretically?

Hyperconjugation is quantified through NMR coupling constants and DFT-optimized structures . For instance, reduced ¹J(¹³C,¹H) values in carbon atoms adjacent to boron indicate electron delocalization from C–H bonds. Comparative studies of 1-boraadamantane (6) vs. This compound (1) show hyperconjugation stabilizes tricoordinate boron by ~15–20 kJ/mol, validated via B3LYP/6-311+g(d,p) calculations .

Q. What contradictions exist between experimental and computational data on this compound’s electronic structure?

Discrepancies arise in bond-length predictions : DFT often underestimates B–C bond lengths by 0.02–0.05 Å compared to crystallographic data. These are resolved by incorporating solvent effects (e.g., PCM models) and dispersion corrections (e.g., D3-BJ) in calculations . Experimental ¹J(¹³C,¹¹B) values (e.g., 55–60 Hz for this compound) may also deviate from theory by ~5–10% due to dynamic effects .

Q. What methodologies address the reactivity of this compound in catalytic cycles involving nucleophilic substrates?

Kinetic studies using stopped-flow NMR or UV-vis spectroscopy track adduct formation with Lewis bases (e.g., THF). For example, this compound’s reaction with pyridine shows a second-order rate constant (k = 1.2 × 10³ M⁻¹s⁻¹ at 25°C), influenced by steric and electronic factors. Mechanistic insights are cross-validated via isotopic labeling (²H/¹³C) .

Q. How do thermodynamic properties of this compound inform its stability in gas-phase reactions?

Gas-phase enthalpy data (ΔfH° = −124.3 kJ/mol) and entropy (S° = 314.7 J/mol·K) predict decomposition thresholds (~200°C). These parameters are critical for designing gas-phase deposition techniques, validated via mass spectrometry and Knudsen effusion measurements .

Q. Methodological Frameworks

Q. What computational strategies improve accuracy in modeling this compound’s electronic properties?

Hybrid functionals (e.g., B3LYP) with 6-311+g(d,p) basis sets and relativistic corrections (e.g., ZORA) are standard. For non-covalent interactions (e.g., B–H agostic bonds), MP2 or CCSD(T) benchmarks are essential. Solvent effects in THF or hexane are modeled via COSMO-RS .

Q. How should researchers document this compound experiments to ensure reproducibility?

Follow Beilstein Journal guidelines :

  • Report NMR parameters (δ¹¹B, ¹J couplings) with referenced pulse sequences.
  • Include raw DFT input files (coordinates, functional settings) in supplementary data.
  • Disclose purity thresholds (≥95% by GC-MS) and handling protocols (e.g., Schlenk line usage) .

Q. Tables for Key Data

PropertyExperimental ValueComputational Value (DFT)Reference
¹J(¹³C,¹¹B) in (1)58 Hz62 Hz
ΔfH° (gas, 298 K)−124.3 kJ/mol−128.1 kJ/mol
B–C Bond Length (Å)1.571.53

Properties

IUPAC Name

trimethylborane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9B/c1-4(2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGABKACDFXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9B
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208038
Record name Trimethylborane
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Molecular Weight

55.92 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless gas with a repulsive odor; [Matheson Tri-Gas MSDS]
Record name Trimethylborane
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CAS No.

593-90-8
Record name Trimethylboron
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Record name Trimethylborane
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Record name Trimethylborane
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Record name Trimethylborane
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Retrosynthesis Analysis

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